molecular formula C16H26N2O5 B1342247 Tert-butyl 4-[4-(methoxycarbonyl)-2-oxo-1-pyrrolidinyl]tetrahydro-1(2H)-pyridinecarboxylate CAS No. 937601-48-4

Tert-butyl 4-[4-(methoxycarbonyl)-2-oxo-1-pyrrolidinyl]tetrahydro-1(2H)-pyridinecarboxylate

Cat. No.: B1342247
CAS No.: 937601-48-4
M. Wt: 326.39 g/mol
InChI Key: HDJKYBGHNCMEQO-UHFFFAOYSA-N
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Description

Tert-butyl 4-[4-(methoxycarbonyl)-2-oxo-1-pyrrolidinyl]tetrahydro-1(2H)-pyridinecarboxylate is an organic compound with the molecular formula C16H26N2O5. This compound is notable for its complex structure, which includes a pyrrolidinyl group and a tetrahydropyridinecarboxylate moiety. It is primarily used in research settings, particularly in the fields of organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-[4-(methoxycarbonyl)-2-oxo-1-pyrrolidinyl]tetrahydro-1(2H)-pyridinecarboxylate typically involves multiple steps. One common method starts with the preparation of the pyrrolidinyl intermediate, which is then reacted with a tetrahydropyridinecarboxylate derivative under controlled conditions. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and intermediates involved.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-[4-(methoxycarbonyl)-2-oxo-1-pyrrolidinyl]tetrahydro-1(2H)-pyridinecarboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the carbonyl groups to alcohols or other reduced forms.

    Substitution: Nucleophilic substitution reactions can replace certain groups within the molecule with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and nucleophiles like amines or alkoxides. Reaction conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can result in a wide variety of derivatives, depending on the nucleophile employed.

Scientific Research Applications

Tert-butyl 4-[4-(methoxycarbonyl)-2-oxo-1-pyrrolidinyl]tetrahydro-1(2H)-pyridinecarboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used to study enzyme interactions and metabolic pathways, given its structural similarity to certain biological molecules.

    Medicine: Research into potential therapeutic applications includes investigating its role as a precursor to active pharmaceutical ingredients.

    Industry: It is used in the development of new materials and chemical processes, particularly those requiring specific structural features.

Mechanism of Action

The mechanism of action of tert-butyl 4-[4-(methoxycarbonyl)-2-oxo-1-pyrrolidinyl]tetrahydro-1(2H)-pyridinecarboxylate involves its interaction with various molecular targets. The compound’s structure allows it to bind to specific enzymes or receptors, potentially inhibiting or activating their function. This interaction can affect metabolic pathways, signal transduction, and other cellular processes. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 4-[4-(methoxycarbonyl)-2-oxo-1-pyrrolidinyl]pyridinecarboxylate: Similar in structure but lacks the tetrahydro moiety.

    Tert-butyl 4-[4-(methoxycarbonyl)-2-oxo-1-pyrrolidinyl]cyclohexanecarboxylate: Contains a cyclohexane ring instead of the tetrahydropyridine ring.

    Tert-butyl 4-[4-(methoxycarbonyl)-2-oxo-1-pyrrolidinyl]benzoate: Features a benzene ring in place of the tetrahydropyridine ring.

Uniqueness

The uniqueness of tert-butyl 4-[4-(methoxycarbonyl)-2-oxo-1-pyrrolidinyl]tetrahydro-1(2H)-pyridinecarboxylate lies in its specific combination of functional groups and ring structures, which confer distinct chemical properties and reactivity. This makes it particularly valuable in synthetic chemistry and pharmaceutical research, where such features are often crucial for the development of new compounds and materials.

Properties

IUPAC Name

tert-butyl 4-(4-methoxycarbonyl-2-oxopyrrolidin-1-yl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O5/c1-16(2,3)23-15(21)17-7-5-12(6-8-17)18-10-11(9-13(18)19)14(20)22-4/h11-12H,5-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDJKYBGHNCMEQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)N2CC(CC2=O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20594719
Record name tert-Butyl 4-[4-(methoxycarbonyl)-2-oxopyrrolidin-1-yl]piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20594719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

937601-48-4
Record name 1,1-Dimethylethyl 4-[4-(methoxycarbonyl)-2-oxo-1-pyrrolidinyl]-1-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=937601-48-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 4-[4-(methoxycarbonyl)-2-oxopyrrolidin-1-yl]piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20594719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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